molecular formula C17H23NO4 B8233516 (S)-2-[N-(t-Butoxycarbonyl)-allylamino]-3-phenyl-propionic acid

(S)-2-[N-(t-Butoxycarbonyl)-allylamino]-3-phenyl-propionic acid

Cat. No.: B8233516
M. Wt: 305.4 g/mol
InChI Key: QYISNZUXBJZWRB-AWEZNQCLSA-N
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Description

(S)-2-[N-(t-Butoxycarbonyl)-allylamino]-3-phenyl-propionic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-[N-(t-Butoxycarbonyl)-allylamino]-3-phenyl-propionic acid typically involves the protection of the amino group with a Boc group. One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-[N-(t-Butoxycarbonyl)-allylamino]-3-phenyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can further react to form various derivatives.

Scientific Research Applications

(S)-2-[N-(t-Butoxycarbonyl)-allylamino]-3-phenyl-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-[N-(t-Butoxycarbonyl)-allylamino]-3-phenyl-propionic acid involves the interaction of its functional groups with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for the synthesis of complex molecules and the study of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-[N-(t-Butoxycarbonyl)-amino]-3-phenyl-propionic acid: Similar structure but lacks the allyl group.

    (S)-2-[N-(t-Butoxycarbonyl)-methylamino]-3-phenyl-propionic acid: Contains a methyl group instead of an allyl group.

Uniqueness

(S)-2-[N-(t-Butoxycarbonyl)-allylamino]-3-phenyl-propionic acid is unique due to the presence of the allyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-5-11-18(16(21)22-17(2,3)4)14(15(19)20)12-13-9-7-6-8-10-13/h5-10,14H,1,11-12H2,2-4H3,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYISNZUXBJZWRB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)C(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(CC=C)[C@@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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